molecular formula C16H21ClN2OS B5855340 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Cat. No. B5855340
M. Wt: 324.9 g/mol
InChI Key: YRMKUUWSTRPJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMET, and it is a thiourea derivative that has been synthesized through a specific method.

Scientific Research Applications

CMET has been found to have potential applications in various scientific fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, CMET has been investigated for its anticancer properties. Studies have shown that CMET can induce apoptosis in cancer cells by inhibiting the activity of specific enzymes. In agriculture, CMET has been investigated for its potential use as a herbicide. Studies have shown that CMET can inhibit the growth of specific weeds without affecting the growth of crops. In material science, CMET has been investigated for its potential use as a precursor for the synthesis of metal sulfide nanoparticles.

Mechanism of Action

The mechanism of action of CMET involves the inhibition of specific enzymes in cells. CMET has been found to inhibit the activity of enzymes that are involved in the cell cycle and DNA replication. This inhibition leads to the induction of apoptosis in cancer cells. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones.
Biochemical and Physiological Effects:
CMET has been found to have specific biochemical and physiological effects on cells. Studies have shown that CMET can induce apoptosis in cancer cells by activating specific pathways. In addition, CMET has been found to inhibit the growth of specific weeds by interfering with the biosynthesis of essential plant hormones. However, the exact biochemical and physiological effects of CMET are still being investigated.

Advantages and Limitations for Lab Experiments

CMET has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. In addition, CMET has been found to have specific applications in various scientific fields, making it a versatile compound for research. However, there are also limitations to using CMET in lab experiments. Its mechanism of action is still being investigated, and its potential side effects on cells and organisms have not been fully explored.

Future Directions

There are several future directions for research on CMET. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown promising results in vitro, and further investigations are needed to determine its efficacy in vivo. Another direction is to investigate its potential as a herbicide for weed control. Studies have shown that CMET can inhibit the growth of specific weeds, and further investigations are needed to determine its efficacy in different crop systems. Additionally, research can be conducted to investigate the potential use of CMET as a precursor for the synthesis of metal sulfide nanoparticles, which have various applications in material science.

Synthesis Methods

The synthesis of CMET involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride. This reaction forms an intermediate product, which is then reacted with cyclohexene in the presence of sodium hydride to form the final product, CMET. The synthesis method of CMET has been optimized to obtain high yields and purity.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2OS/c1-20-15-8-7-13(17)11-14(15)19-16(21)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKUUWSTRPJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.